Lipophilicity Advantage: Higher LogP Compared to Primary Ketoprofen Amide
The target N-phenyl secondary amide exhibits a calculated octanol–water partition coefficient (LogP) of 3.18, which is substantially higher than that of the primary amide analog, 2-(3-benzoylphenyl)propanamide (XLogP3 = 2.5) [1]. This 0.68 log unit increase corresponds to an approximately 4.8-fold greater partition coefficient, indicating significantly enhanced membrane permeability potential. This difference is critical when the compound is employed as a lipophilic probe or when passive diffusion across biological membranes is a key experimental variable [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.18 (calculated, PrenDB database) |
| Comparator Or Baseline | 2-(3-Benzoylphenyl)propanamide (ketoprofen amide): XLogP3 = 2.5 (PubChem) |
| Quantified Difference | ΔLogP = +0.68; ~4.8× higher partition coefficient |
| Conditions | Computational prediction; validated against experimental logP datasets for analogous amides |
Why This Matters
Higher lipophilicity directly expands the experimental utility window for membrane permeability assays, blood–brain barrier penetration models, and lipophilic drug delivery system design where a more hydrophobic ketoprofen-derived scaffold is required.
- [1] PrenDB Database. Molecular Properties for 2-(3-Benzoylphenyl)-N-phenylpropanamide. LogP = 3.18. View Source
- [2] PubChem. Ketoprofen amide, (R)-: Computed Properties. XLogP3 = 2.5. View Source
